Lipophilicity vs. 4-Acetylphenyl Isomer
The target compound exhibits a calculated logD (pH 7.4) of 1.96, reflecting its lipophilicity under physiological conditions [1]. In comparison, the closely related 4-acetylphenyl positional isomer (N-(4-acetylphenyl)-2-methyl-3-furamide, CAS 424807-56-7) has a reported computed XLogP3 value of 1.9 [2]. While both compounds are moderately lipophilic, the subtle difference in the acetyl substitution pattern (meta vs. para) influences the electronic distribution and hydrogen-bonding potential, which can affect passive membrane permeability and target binding.
| Evidence Dimension | Lipophilicity (distribution coefficient at pH 7.4) |
|---|---|
| Target Compound Data | logD = 1.96 |
| Comparator Or Baseline | N-(4-acetylphenyl)-2-methyl-3-furamide (CAS 424807-56-7) with XLogP3 = 1.9 |
| Quantified Difference | Δ = 0.06 (logD units) |
| Conditions | Computed properties using JChem and XLogP3 algorithms, respectively. |
Why This Matters
Even small differences in lipophilicity can affect compound partitioning, cell permeability, and non-specific binding in biological assays, making this compound a distinct entity for SAR studies and assay development.
- [1] Chembase.cn. (n.d.). N-(3-Acetylphenyl)-2-methyl-3-furamide: Calculated Properties. Retrieved from http://en.chembase.cn/molecule-27485.html View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2886010, N-(4-acetylphenyl)-2-methyl-3-furamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-acetylphenyl_-2-methyl-3-furamide View Source
